
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms. Piperazine derivatives have been studied for their potential as antipsychotic, anticonvulsant, and antidepressant agents.
作用機序
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- exerts its effects by binding to specific receptors in the brain and other tissues. It has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Piperazine derivatives have also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Piperazine derivatives have also been shown to have anticonvulsant and neuroprotective effects, which may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for research. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, piperazine derivatives can have complex pharmacological properties, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of piperazine derivatives as anticancer agents. Additionally, the use of piperazine derivatives in the treatment of neurological disorders, such as epilepsy and Parkinson's disease, is an area of active research.
Conclusion
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been studied for its potential as an antipsychotic, anticonvulsant, and antidepressant agent. Piperazine derivatives have also been studied for their potential as anticancer agents. Although piperazine derivatives can have complex pharmacological properties, they offer several advantages for lab experiments, including availability and stability. Future research on piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is likely to focus on the development of new derivatives with improved pharmacological properties and the investigation of their potential in the treatment of neurological disorders and cancer.
合成法
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- can be synthesized using several methods. One of the most common methods is the reaction of 3-amino-4-pyridinecarboxylic acid with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with piperazine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-.
科学的研究の応用
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has been widely used in scientific research for its potential as a therapeutic agent. It has been studied for its antipsychotic, anticonvulsant, and antidepressant properties. Piperazine derivatives have also been studied for their potential as anticancer agents.
特性
CAS番号 |
16019-53-7 |
|---|---|
製品名 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- |
分子式 |
C15H17ClN4 |
分子量 |
288.77 g/mol |
IUPAC名 |
4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C15H17ClN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2 |
InChIキー |
CFWROSPUGSKJSY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
その他のCAS番号 |
16019-53-7 |
同義語 |
1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
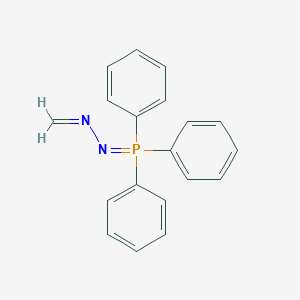
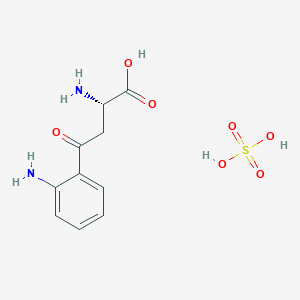
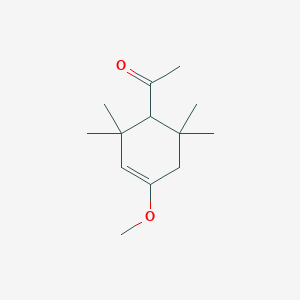
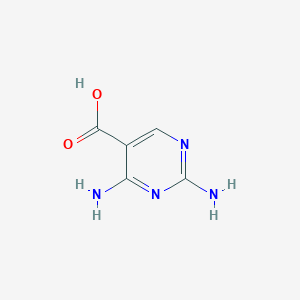
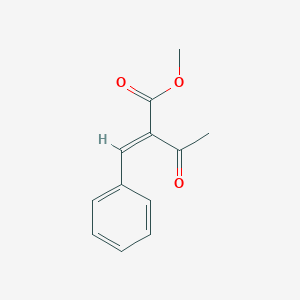
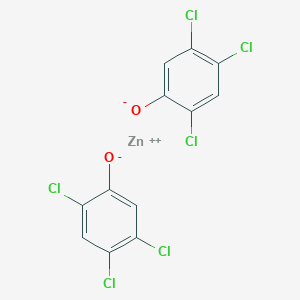

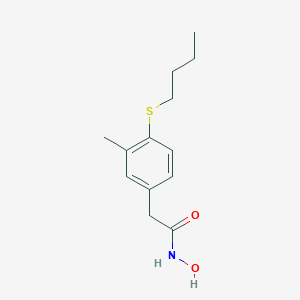

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
